4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde
Overview
Description
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol It is characterized by the presence of a benzaldehyde group attached to a thiazole ring via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Methoxylation: The thiazole ring is then methoxylated using a suitable methoxy reagent under controlled conditions.
Aldehyde Introduction: Finally, the methoxylated thiazole is reacted with a benzaldehyde derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
Oxidation: 4-(1,3-Thiazol-4-ylmethoxy)benzoic acid.
Reduction: 4-(1,3-Thiazol-4-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The thiazole ring and aldehyde group are key functional groups that contribute to its activity by participating in various chemical interactions and reactions.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Thiazol-2-ylmethoxy)benzaldehyde: Similar structure but with the thiazole ring attached at a different position.
4-(1,3-Oxazol-4-ylmethoxy)benzaldehyde: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(1,3-Benzothiazol-4-ylmethoxy)benzaldehyde: Similar structure but with a benzothiazole ring instead of a thiazole ring.
Uniqueness
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde is unique due to the specific positioning of the thiazole ring and the methoxy linkage, which can influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific interactions and reactions that may not be possible with other similar compounds.
Properties
IUPAC Name |
4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-5-9-1-3-11(4-2-9)14-6-10-7-15-8-12-10/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBNVXWZLUHELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CSC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356264 | |
Record name | 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118001-74-4 | |
Record name | 4-(4-Thiazolylmethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118001-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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